molecular formula C7H18Cl2N4O2 B555088 Methyl L-argininate dihydrochloride CAS No. 26340-89-6

Methyl L-argininate dihydrochloride

Cat. No. B555088
CAS RN: 26340-89-6
M. Wt: 261.15 g/mol
InChI Key: XQYZOBNLCUAXLF-XRIGFGBMSA-N
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Description

“Methyl L-argininate dihydrochloride” is a chemically modified version of the natural amino acid L-arginine . The “L-Arginine” component refers to a specific stereoisomer of the amino acid arginine . It is an inhibitor of nitric oxide synthase in neurons, endothelial cells, and macrophages .


Synthesis Analysis

The “methyl ester” part of the name indicates a modification to the carboxylic acid group (-COOH) of the amino acid. In this case, a methyl group (-CH3) is bonded to the oxygen of the carboxylic acid group via an ester linkage, which can impact the molecule’s reactivity and solubility . The “dihydrochloride” indicates that two chloride ions are present, likely used to neutralize the positive charge on the guanidino group of arginine .


Molecular Structure Analysis

The molecular formula of “Methyl L-argininate dihydrochloride” is C7H18Cl2N4O2 . The average mass is 261.149 Da .


Physical And Chemical Properties Analysis

“Methyl L-argininate dihydrochloride” is a white to off-white crystalline powder . It has a melting point of approximately 190°C . It is soluble in methanol . The specific rotation is [α]20/D +21±1°, c = 2.5% in methanol .

Scientific Research Applications

  • Inhibition of Nitric Oxide Synthase : Methylated forms of arginine, including NG monomethyl-L-arginine (L-NMMA), inhibit nitric oxide synthase (NOS). This inhibition is crucial for understanding the regulation of nitric oxide production, which has implications in cardiovascular health and disease states (Leiper & Vallance, 1999).

  • Quantification in Biological Fluids : Accurate quantification of L-arginine and its methylated metabolites in biological fluids is essential for research in this field. Chromatographic-mass spectrometric methods are crucial for measuring these substances, providing insights into their roles in cellular signaling and disease processes (Martens-Lobenhoffer & Bode-Böger, 2007).

  • Protein Methylation Analysis : Protein methylation, including arginine methylation, is a significant posttranslational modification impacting various biological processes like RNA processing and gene transcription. Understanding the methylation sites and patterns is crucial for comprehending the physiological roles of protein arginine methylation (Guo et al., 2013).

  • Alternate Substrate and Inhibitor of NOS : NG-methyl-L-arginine functions as an alternate substrate and a mechanism-based inhibitor of nitric oxide synthase, offering a deeper understanding of the enzyme's function and regulation (Olken & Marletta, 1993).

  • Endothelial Nitric Oxide Synthase Pathway : Methylated L-arginine analogues, such as asymmetric dimethylarginine (ADMA), are critical in understanding the derangements of the endothelial nitric oxide synthase pathway and their implications in cardiovascular diseases (Böger & Bode-Böger, 2000).

  • Potential Cardiovascular Risk Assessment : Research has shown the relevance of serum methylated arginine levels, including ADMA and symmetric dimethylarginine (SDMA), in assessing the risk of cardiovascular diseases in certain exposure scenarios (Iritas et al., 2019).

  • Depression and Methylarginines : Serum concentrations of methylarginines like ADMA and SDMA have been studied in the context of depression, indicating a potential link between these compounds and mental health (McEvoy et al., 2013).

  • Role in Protein Methylation and Gene Transcription : Protein arginine methylation, facilitated by methylated arginines, plays a pivotal role in gene transcription, signaling pathways, and chromatin structure regulation (Lee et al., 2005).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

properties

IUPAC Name

methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYZOBNLCUAXLF-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2577-94-8 (Parent)
Record name L-Arginine, methyl ester, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90885343
Record name L-Arginine, methyl ester, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-argininate dihydrochloride

CAS RN

26340-89-6
Record name L-Arginine, methyl ester, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arginine, methyl ester, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Arginine, methyl ester, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-argininate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.278
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Yu, Q Cai, W Liang, K Zhong, J Liu, H Li… - European Journal of …, 2023 - Elsevier
… And then methyl l-argininate dihydrochloride (87.20 mg, 0.33 mmol), HATU (126.90 mg, 0.33 mmol), and DIPEA (166 μL, 1.00 mmol) were added to the solution of carboxylic acid …
Number of citations: 2 www.sciencedirect.com
W Liang, Q Yu, Z Zheng, J Liu, Q Cai… - Journal of Medicinal …, 2022 - ACS Publications
Due to the emergence of antimicrobial resistance and the lack of new antibacterial agents, it has become urgent to discover and develop new antibacterial agents against multidrug-…
Number of citations: 10 pubs.acs.org

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